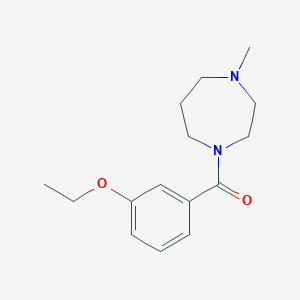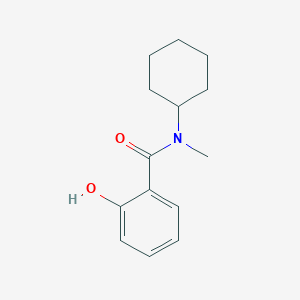![molecular formula C19H26N4O B5379222 N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine](/img/structure/B5379222.png)
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine acts as a selective sigma-1 receptor antagonist, which means that it binds to this protein and blocks its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By targeting this receptor, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine may have therapeutic effects in several diseases.
Biochemical and Physiological Effects:
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been found to have several biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of cell proliferation, and the induction of cell death. These effects are thought to be mediated by the sigma-1 receptor, which is involved in these cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is its selectivity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this protein in various diseases. However, one limitation of this compound is its relatively low potency, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine, including the development of more potent derivatives, the investigation of its therapeutic potential in various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine is a promising compound that has been studied for its potential therapeutic applications. This compound acts as a selective sigma-1 receptor antagonist and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research on this compound that may lead to new treatments for various diseases.
Synthesis Methods
The synthesis of N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine involves several steps, including the reaction of 3-(3-pyridinylmethoxy)-1-piperidine with N,N-dimethyl-2-chloropyridine-5-amine in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various chromatographic techniques.
Scientific Research Applications
N,N-dimethyl-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-pyridinamine has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In particular, this compound has been found to have a unique mechanism of action that targets the sigma-1 receptor, a protein that is involved in various cellular processes.
properties
IUPAC Name |
N,N-dimethyl-5-[[3-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-22(2)19-8-7-16(12-21-19)13-23-10-4-6-18(14-23)24-15-17-5-3-9-20-11-17/h3,5,7-9,11-12,18H,4,6,10,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZNWGVLOMRAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5379195.png)
![N-(2-ethylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5379201.png)
![N-(2-ethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5379205.png)
![1-butyl-4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5379211.png)
![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5379215.png)
![1-(2-chloro-4-fluorobenzoyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B5379224.png)
![N-methyl-5-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}-2-pyrimidinamine dihydrochloride](/img/structure/B5379233.png)
![3-methyl-8-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379236.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5379245.png)